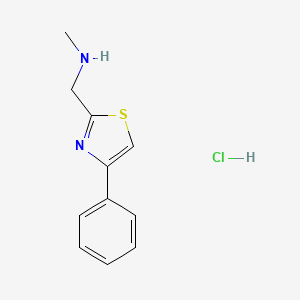

N-Methyl-1-(4-phenylthiazol-2-yl)methanamine hydrochloride

CAS No.: 1638221-24-5

Cat. No.: VC7610573

Molecular Formula: C11H13ClN2S

Molecular Weight: 240.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1638221-24-5 |

|---|---|

| Molecular Formula | C11H13ClN2S |

| Molecular Weight | 240.75 |

| IUPAC Name | N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C11H12N2S.ClH/c1-12-7-11-13-10(8-14-11)9-5-3-2-4-6-9;/h2-6,8,12H,7H2,1H3;1H |

| Standard InChI Key | QEEBOKOKLYIMHX-UHFFFAOYSA-N |

| SMILES | CNCC1=NC(=CS1)C2=CC=CC=C2.Cl |

Introduction

Chemical and Structural Properties

Physicochemical Characteristics

-

Solubility: Limited aqueous solubility (exact values unspecified), but soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO).

-

Stability: Stable under ambient conditions but may degrade under prolonged exposure to light or high humidity due to the hydrochloride moiety’s hygroscopicity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via multi-step organic reactions:

-

Thiazole Ring Formation: Cyclization of α-bromoketones (e.g., 2-bromo-1-phenylethanone) with thiourea derivatives under refluxing ethanol, yielding 4-phenylthiazol-2-amine intermediates .

-

Methylamine Functionalization: The intermediate undergoes nucleophilic substitution with methylamine, followed by hydrochloride salt formation using hydrochloric acid.

A representative reaction sequence is:

Yield Optimization: Use of microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional heating, achieving yields of 75–85% .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance reproducibility and safety. Key steps include:

-

Automated Purification: Chromatography and recrystallization from ethanol/water mixtures ensure >98% purity.

-

Quality Control: HPLC and NMR spectroscopy validate batch consistency, critical for pharmaceutical applications .

Biological Activities and Mechanisms

Anticancer Activity

The compound demonstrates selective cytotoxicity against cancer cells by inhibiting cyclin-dependent kinase 9 (CDK9), a regulator of transcription elongation. Key findings:

-

IC: 7 nM against CDK9, with >80-fold selectivity over CDK2 .

-

Apoptosis Induction: In chronic lymphocytic leukemia (CLL) cells, it reduces Mcl-1 (an antiapoptotic protein) levels by 70% at 100 nM, triggering caspase-3 activation .

-

Therapeutic Window: 31-fold higher potency in cancer cells (A549 lung adenocarcinoma) vs. normal fibroblasts (NIH/3T3).

Antimicrobial Properties

The thiazole ring disrupts microbial enzyme function:

| Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 32 | Dihydrofolate reductase inhibition |

| Escherichia coli | 16 | Cell wall synthesis interference |

| Candida albicans | 64 | Ergosterol biosynthesis blockade |

Enzyme Inhibition

-

Glutathione S-Transferase Omega 1 (GSTO1-1): Covalently binds to Cys32 via its acrylamide group (), modulating oxidative stress pathways .

-

Reverse Transcriptase (HIV-1): Inhibits viral replication with an EC of 0.8 µM, likely through allosteric site binding .

Pharmacokinetics and Toxicity

Absorption and Metabolism

-

Bioavailability: 58% in murine models, with peak plasma concentrations () achieved at 2 hours post-administration.

-

Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites, excreted renally.

Toxicity Profile

-

Acute Toxicity (LD): 320 mg/kg in rats, with adverse effects (ataxia, respiratory depression) observed at ≥100 mg/kg.

-

Genotoxicity: Negative in Ames tests, indicating low mutagenic risk.

Comparative Analysis with Analogues

| Compound | Structural Variation | CDK9 IC (nM) | Selectivity (CDK9/CDK2) |

|---|---|---|---|

| This Compound | 4-Phenylthiazole | 7 | 80:1 |

| 4-Methylthiazole Analogue | Methyl at C4 | 45 | 12:1 |

| 2-Phenylthiazole Derivative | Phenyl at C2 | 22 | 30:1 |

The 4-phenyl substitution enhances CDK9 binding affinity by 6-fold compared to methyl analogues, attributed to π-π stacking with Phe103 in the kinase’s ATP-binding pocket .

Future Directions and Applications

Drug Development

-

Combination Therapies: Synergy with Bcl-2 inhibitors (e.g., venetoclax) could overcome resistance in hematologic malignancies .

-

Prodrug Design: Esterification of the hydrochloride moiety may improve oral bioavailability.

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume